

5-Methyl-4-octanone as a Flavor Ingredient: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-Methyl-4-octanone

Cat. No.: B13107709

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Executive Summary

5-Methyl-4-octanone is a chemical compound with potential applications as a flavor ingredient in food products. However, a comprehensive review of publicly available scientific literature and regulatory databases reveals a significant lack of specific data regarding its organoleptic properties, FEMA GRAS (Generally Recognized as Safe) status, and established usage levels in the food industry. This document provides a summary of the available chemical information for **5-Methyl-4-octanone** and outlines detailed, generalized experimental protocols for the evaluation of a novel aliphatic ketone as a flavor ingredient. These protocols are intended to serve as a foundational guide for researchers and developers in the absence of specific data for this particular compound.

Chemical and Physical Properties of 5-Methyl-4-octanone

A summary of the basic chemical and physical properties of **5-Methyl-4-octanone** is presented in Table 1. This information is compiled from various chemical databases.^{[1][2][3]}

Table 1: Chemical and Physical Properties of **5-Methyl-4-octanone**

Property	Value	Source
Chemical Name	5-Methyl-4-octanone	PubChem[2]
Synonyms	5-methyloctan-4-one	PubChem[2]
CAS Number	6175-51-5	ChemicalBook[4]
Molecular Formula	C9H18O	PubChem[2]
Molecular Weight	142.24 g/mol	PubChem[2]
Appearance	Data not available	-
Odor/Flavor Profile	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-

Regulatory Status

As of the date of this publication, **5-Methyl-4-octanone** is not listed on the FEMA GRAS list, nor is there readily available information regarding its approval status by other major regulatory bodies for use in food. Any application of this compound as a flavor ingredient would require a thorough safety assessment and regulatory approval.

Application Notes for a Generic Aliphatic Ketone Flavor Ingredient

In the absence of specific data for **5-Methyl-4-octanone**, the following application notes are provided for a generic aliphatic ketone, based on the known properties of similar compounds used in the flavor industry.

- **Organoleptic Profile:** Aliphatic ketones can contribute a wide range of flavor notes, including fruity, cheesy, creamy, waxy, and green nuances. The specific profile depends on the molecular structure, including chain length and branching. For a novel ketone, it is crucial to establish its sensory profile through rigorous evaluation.

- **Potential Applications:** Based on the potential flavor profiles, aliphatic ketones may find use in a variety of food products, such as:
 - **Dairy Products:** To enhance cheese, butter, and cream flavors.
 - **Fruit-Flavored Products:** To contribute to berry, tropical, or stone fruit profiles.
 - **Savory Products:** To add complexity to meat, mushroom, and savory snack flavors.
 - **Baked Goods:** To provide buttery or fruity notes.
- **Usage Levels:** The appropriate usage level for a new flavor ingredient is highly dependent on its flavor strength and the food matrix. It is essential to determine the flavor threshold and conduct dose-response studies to establish optimal and permissible usage levels.
- **Synergies:** Flavor compounds are often used in combination to create complex and well-rounded profiles. The potential synergistic or antagonistic effects of a novel ketone with other flavor ingredients should be investigated.

Experimental Protocols

The following are detailed protocols for the key experiments required to evaluate a novel aliphatic ketone, such as **5-Methyl-4-octanone**, for its potential use as a flavor ingredient.

Sensory Evaluation: Flavor Profile Analysis

Objective: To determine the qualitative and quantitative sensory characteristics of the flavor ingredient.

Materials:

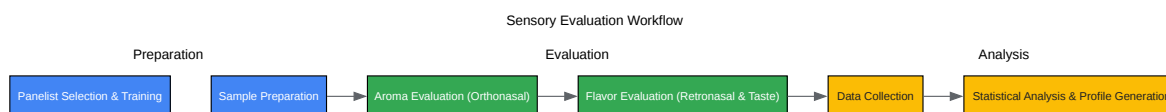
- Test substance (e.g., **5-Methyl-4-octanone**), high purity
- Odor-free water
- Neutral carrier (e.g., propylene glycol, ethanol, or medium-chain triglyceride oil)
- Reference standards for various flavor notes (e.g., fruity, cheesy, green, etc.)

- Glassware (sniffing glasses, beakers)
- Sensory evaluation booths with controlled lighting and ventilation

Procedure:

- Panelist Selection and Training:
 - Select 8-12 panelists based on their sensory acuity, descriptive ability, and availability.
 - Train panelists on the methodology of descriptive analysis and familiarize them with relevant flavor terminology using reference standards.
- Sample Preparation:
 - Prepare a series of dilutions of the test substance in the chosen carrier at concentrations ranging from sub-threshold to clearly perceptible.
 - For taste evaluation, prepare solutions in odor-free water or a simple food base (e.g., unsalted cracker, plain yogurt).
- Evaluation:
 - Conduct sessions in a controlled sensory laboratory.
 - Present samples to panelists in a randomized and blind manner.
 - Panelists will first evaluate the aroma (orthonasal perception) and then the flavor (retronasal perception and taste).
 - Panelists will individually rate the intensity of each perceived sensory attribute on a structured scale (e.g., a 15-point intensity scale).
- Data Analysis:
 - Collect and analyze the data from all panelists.
 - Generate a flavor profile spider web diagram to visualize the sensory characteristics.

- Use statistical analysis (e.g., ANOVA) to determine significant differences in attribute intensities across different concentrations.



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Sensory Evaluation Workflow

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To develop a method for the quantification of the flavor ingredient in a food matrix.

Materials:

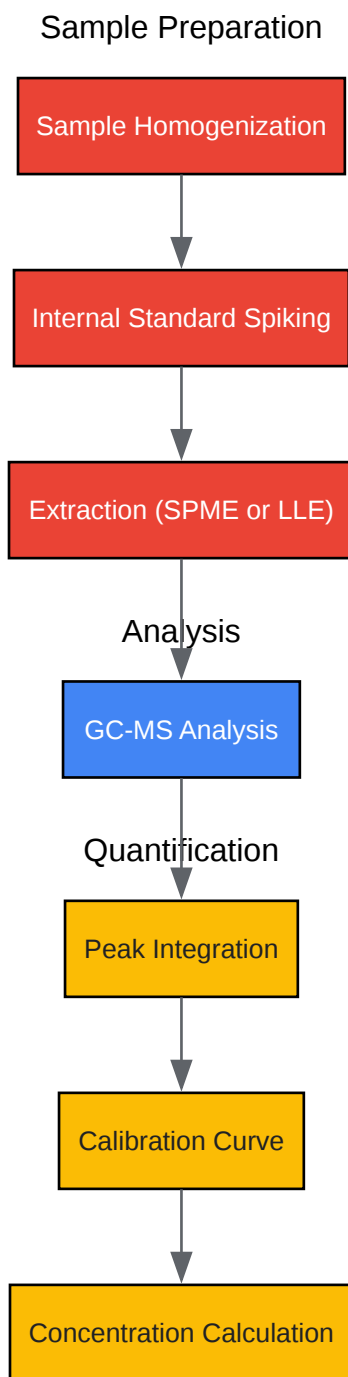
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., DB-5ms, HP-INNOWax)
- Solvents (e.g., hexane, dichloromethane, methanol)
- Solid-phase microextraction (SPME) fibers or liquid-liquid extraction apparatus
- Internal standard (a compound with similar chemical properties but not present in the sample)
- Food matrix for spiking (e.g., milk, fruit juice)

Procedure:

- Sample Preparation and Extraction:

- Homogenize the food sample.
- For SPME: Place a known amount of the sample in a headspace vial, add the internal standard, and expose the SPME fiber to the headspace for a defined time and temperature.
- For Liquid-Liquid Extraction: Extract a known amount of the sample with a suitable solvent after adding the internal standard. Concentrate the extract to a known volume.
- GC-MS Analysis:
 - Inject the extracted sample or desorb the SPME fiber into the GC inlet.
 - Develop a suitable temperature program for the GC oven to achieve good separation of the analyte from other volatile compounds in the matrix.
 - Set the mass spectrometer to scan a relevant mass range or to monitor specific ions for the target compound and the internal standard (Selected Ion Monitoring - SIM mode for higher sensitivity).
- Quantification:
 - Prepare a calibration curve using standard solutions of the flavor ingredient and the internal standard in the same solvent or spiked into a blank matrix.
 - Calculate the concentration of the flavor ingredient in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

GC-MS Quantification Workflow



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GC-MS Quantification Workflow

Stability Testing

Objective: To evaluate the stability of the flavor ingredient in a specific food matrix under different storage conditions.

Materials:

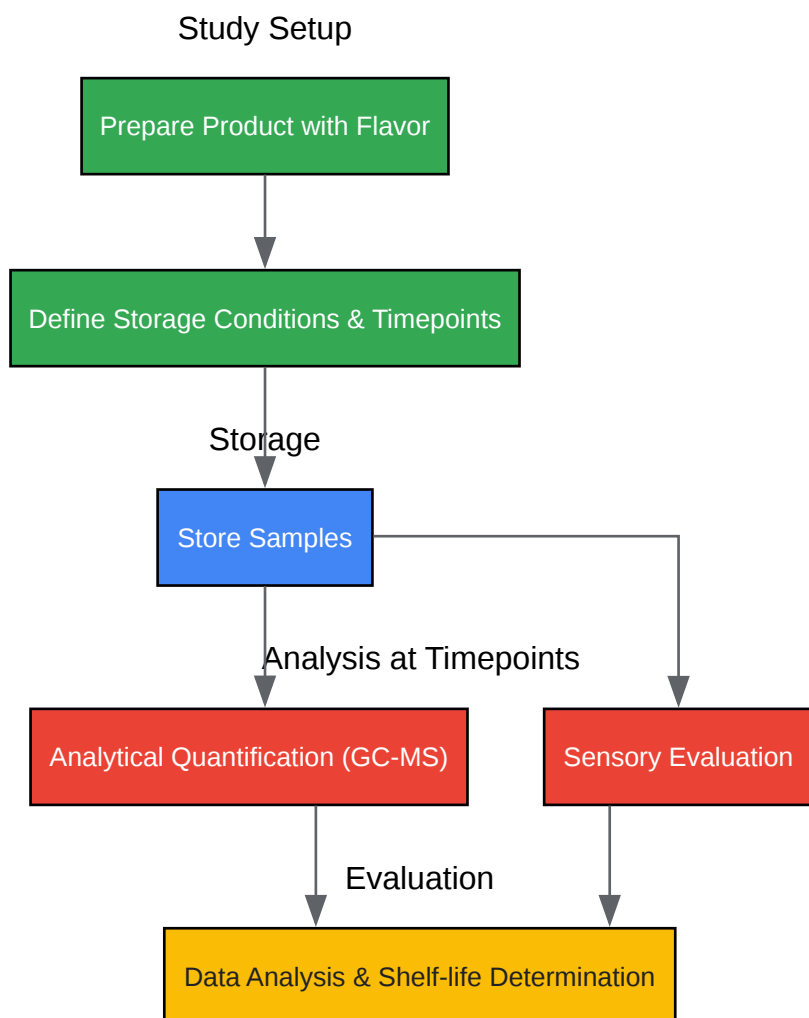
- Food product containing the flavor ingredient at a known concentration.
- Environmental chambers with controlled temperature and humidity.
- Packaging materials representative of the final product.
- Analytical equipment for quantification (e.g., GC-MS).
- Sensory evaluation panel.

Procedure:

- Study Design:
 - Define the storage conditions to be tested (e.g., refrigerated, ambient, accelerated at elevated temperature).
 - Determine the time points for analysis (e.g., 0, 1, 3, 6, 12 months).
 - Prepare a sufficient number of samples for each time point and condition.
- Sample Storage:
 - Package the product in the selected materials and store them in the environmental chambers under the defined conditions.
- Analysis at Each Time Point:
 - At each designated time point, retrieve samples from each storage condition.
 - Conduct quantitative analysis (e.g., using the developed GC-MS method) to determine the concentration of the flavor ingredient.

- Perform sensory evaluation (e.g., triangle test or descriptive analysis) to assess any changes in the flavor profile.
- Data Evaluation:
 - Plot the concentration of the flavor ingredient as a function of time for each storage condition to determine the degradation kinetics.
 - Analyze the sensory data to identify any significant changes in flavor perception.
 - Determine the shelf life of the product with respect to flavor stability.

Flavor Stability Testing Workflow



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Flavor Stability Testing Workflow

Conclusion

While **5-Methyl-4-octanone** is identified as a chemical entity, there is a notable absence of public data regarding its application as a flavor ingredient in the food industry. For researchers and developers interested in its potential, a thorough evaluation of its sensory properties, safety, and stability is paramount. The generalized protocols provided in this document offer a systematic approach to conducting such an evaluation for any novel aliphatic ketone intended for use as a flavor ingredient. It is imperative that any new food ingredient undergoes rigorous testing and obtains the necessary regulatory approvals before commercialization.

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